molecular formula C2H4N2O4S B14420689 N,N'-Sulfonyldiformamide CAS No. 85797-16-6

N,N'-Sulfonyldiformamide

Cat. No.: B14420689
CAS No.: 85797-16-6
M. Wt: 152.13 g/mol
InChI Key: ABXLIKSSWAXSFP-UHFFFAOYSA-N
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Description

N,N’-Sulfonyldiformamide is an organosulfur compound characterized by the presence of two formamide groups attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Sulfonyldiformamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with formamide under controlled conditions. The reaction typically requires a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction . Another method involves the use of sulfonated rice husk ash as a catalyst to promote the formation of formamidine and formamide derivatives .

Industrial Production Methods

Industrial production of N,N’-Sulfonyldiformamide often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Sulfonyldiformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Sulfonyldiformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Sulfonyldiformamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This competitive inhibition can disrupt normal enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Sulfonyldiformamide include:

Uniqueness

N,N’-Sulfonyldiformamide is unique due to its dual formamide groups attached to the sulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This structural uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

85797-16-6

Molecular Formula

C2H4N2O4S

Molecular Weight

152.13 g/mol

IUPAC Name

N-(formylsulfamoyl)formamide

InChI

InChI=1S/C2H4N2O4S/c5-1-3-9(7,8)4-2-6/h1-2H,(H,3,5)(H,4,6)

InChI Key

ABXLIKSSWAXSFP-UHFFFAOYSA-N

Canonical SMILES

C(=O)NS(=O)(=O)NC=O

Origin of Product

United States

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